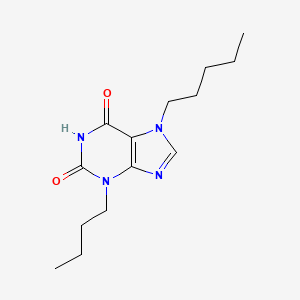
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C14H22N4O2 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” consists of a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . It has butyl and pentyl substituents at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” include a molecular weight of 278.35 . It is a powder at room temperature .Applications De Recherche Scientifique
PUFA and Cardiovascular Health
PUFAs, particularly those from the n-3 family, have been extensively studied for their beneficial effects on cardiovascular health. These fatty acids are known to prevent arrhythmic deaths and sudden cardiac death, which are major health concerns globally. The mechanism behind their protective effect involves the modulation of cardiac arrhythmias through dietary intake, highlighting the importance of n-3 PUFAs in clinical prevention and the potential research application of related compounds in understanding cardiovascular diseases (A. Leaf et al., 2003).
Environmental Presence and Impact of Heterocyclic Compounds
Research into parabens, which are esters of para-hydroxybenzoic acid often containing heterocyclic structures, sheds light on the environmental presence, fate, and behavior of similar compounds. These studies highlight the ubiquity of such chemicals in aquatic environments and their potential endocrine-disrupting effects, indicating the importance of understanding the environmental pathways and impacts of synthetic heterocyclic compounds (Camille Haman et al., 2015).
Advances in Heterocyclic Compound Applications
Significant progress has been made in the synthesis, characterization, and applications of heterocyclic compounds, particularly in the development of new materials and pharmaceuticals. These compounds are integral in the design of bioactive molecules for treating various diseases, including malaria, cancer, and autoimmune disorders. The structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals emphasize the critical role of such compounds in drug development and therapeutic interventions (Edon Vitaku et al., 2014).
Orientations Futures
The future directions for research on “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” and similar compounds could involve exploring their potential biological activities and applications. This could include investigating their interactions with various biological targets and their potential use in the treatment of diseases .
Propriétés
IUPAC Name |
3-butyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXWJAUNGLEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)
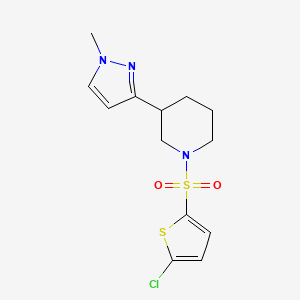
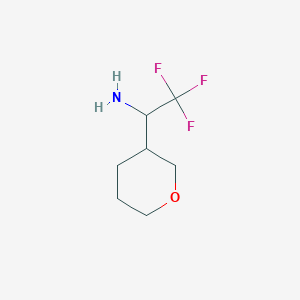
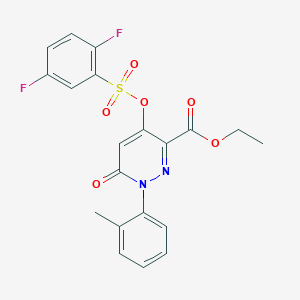
![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
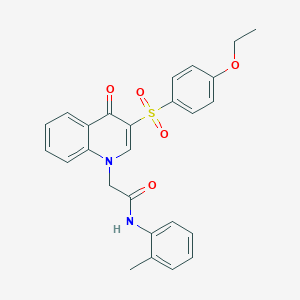
![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)
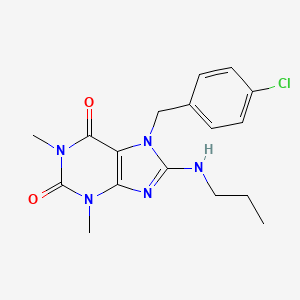
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2879249.png)
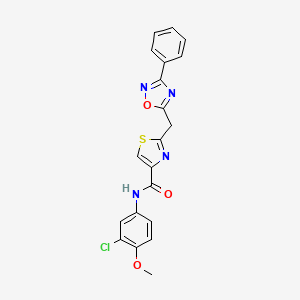
![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)